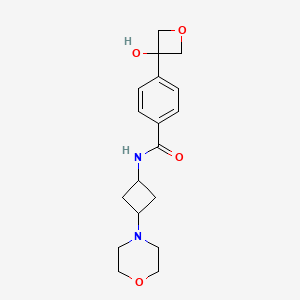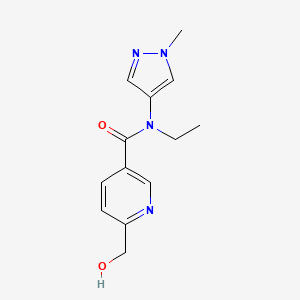![molecular formula C17H22N4O2S B7439062 3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B7439062.png)
3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide, also known as ETP-46464, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has been synthesized using a unique method that involves the reaction of various chemical reagents. The purpose of
Mécanisme D'action
The mechanism of action of 3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide involves the inhibition of the protein kinase CK2, which is known to be involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide disrupts the signaling pathways that are essential for cancer cell survival and growth.
Biochemical and Physiological Effects
3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. In addition, 3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide is its high potency and selectivity for CK2 inhibition. This compound has also been shown to have minimal toxicity in animal studies. However, one limitation of 3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the development of 3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide. One potential application is its use in combination with other anticancer agents to enhance their efficacy. Another direction is the development of more potent and selective CK2 inhibitors based on the structure of 3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide. Finally, further studies are needed to explore the potential use of 3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide in other diseases, such as neurodegenerative disorders and viral infections.
Conclusion
In conclusion, 3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide is a promising small molecule inhibitor that has shown efficacy in preclinical studies as an anticancer agent. Its unique synthesis method, mechanism of action, and biochemical and physiological effects make it a potential candidate for further development. However, more studies are needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide involves the reaction of 3-methyl-1-(oxan-4-yl)pyrazol-4-amine with 3-ethylsulfanylpyridine-2-carboxylic acid, followed by the formation of the carboxamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In vivo studies using mouse models have also demonstrated the efficacy of 3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide in inhibiting tumor growth and metastasis.
Propriétés
IUPAC Name |
3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-3-24-15-5-4-8-18-16(15)17(22)19-14-11-21(20-12(14)2)13-6-9-23-10-7-13/h4-5,8,11,13H,3,6-7,9-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCYFQVXDLGPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(N=CC=C1)C(=O)NC2=CN(N=C2C)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-Methyl-1,2-thiazole-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438980.png)
![3-[1-(2-Methyloxane-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438982.png)

![N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide](/img/structure/B7438998.png)
![3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(1-methoxypiperidin-4-yl)-N-methylpropanamide](/img/structure/B7439006.png)
![4-methoxy-N-methyl-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7439012.png)
![N-[5-(4,4-difluorocyclohexyl)-1H-pyrazol-3-yl]-1-(2-hydroxyethyl)pyrazole-4-carboxamide](/img/structure/B7439017.png)
![[4-[(Dimethylamino)methyl]-4-hydroxypiperidin-1-yl]-(6-hydroxy-2-methylquinolin-3-yl)methanone](/img/structure/B7439024.png)
![7-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidine-1-carbonyl]-1-methyl-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B7439039.png)
![N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide](/img/structure/B7439051.png)
![methyl 1-[(2,2-dimethyl-3H-1-benzofuran-6-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylate](/img/structure/B7439056.png)
![3-(3-chloro-4-methylphenyl)-1-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7439075.png)

